N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide
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Description
N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds often involves condensation reactions, aiming to explore their crystal structure and molecular interactions. For instance, the synthesis and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved, providing insights into its stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).
Biological Activity and Applications
- Various derivatives have been synthesized to explore their cytotoxic and antimicrobial activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines were evaluated for their growth inhibitory properties against cancer cell lines, showing potent cytotoxicity with some compounds having IC(50) values less than 10 nM (Deady et al., 2003).
- Another study synthesized thiophenyl pyrazoles and isoxazoles, which showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sowmya et al., 2018).
Chemical Properties and Reactivity
- The chemical reactivity and properties of related compounds have been investigated through various synthetic methods and computational studies. For instance, the synthesis of pyrazole-thiophene-based amide derivatives revealed their structural features and non-linear optical properties, providing valuable insights into their electronic structures and potential applications in materials science (Kanwal et al., 2022).
Properties
IUPAC Name |
N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-24-20(14-19(23-24)18-13-16(27-2)8-9-21(18)28-3)22(26)25(15-6-7-15)11-10-17-5-4-12-29-17/h4-5,8-9,12-15H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAHTLPXYFEBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCC3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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